N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines pyridine, pyrrolidine, thiazole, and thiophene moieties
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O/c1-2-15-5-3-7-19(11-15)30-22(17-6-4-10-26-13-17)21(28-29-30)23(31)27-14-16-8-9-18(24)12-20(16)25/h3-13H,2,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBLMNBENUGCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolidine intermediates, followed by the formation of the thiazole ring and the final coupling with the thiophene derivative. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of triazole have shown efficacy against various cancer cell lines with notable growth inhibition rates. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
Antimicrobial Activity
The compound has also been explored for its antifungal properties. Research indicates that similar triazole derivatives can demonstrate substantial antifungal activity against strains such as Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antifungal agents like fluconazole . This suggests potential applications in treating fungal infections, particularly in immunocompromised patients.
Case Studies and Research Findings
These studies highlight the compound's potential in both anticancer and antimicrobial applications, suggesting a promising avenue for further research.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-pyrrolidin-1-ylpyridin-4-yl)methylamine
- **4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
Uniqueness
Compared to similar compounds, N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring substituted with a difluorophenyl group, an ethylphenyl moiety, and a pyridine ring. This unique structure contributes to its biological activity by influencing its interactions with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. Key findings include:
- Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. This compound has shown significant inhibitory effects against various bacterial strains and fungi.
- Antitumor Activity : Research indicates that compounds with similar triazole structures exhibit cytotoxicity against cancer cell lines. The mechanism may involve the inhibition of thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis .
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its biological effects include:
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target proteins, suggesting a strong interaction that may lead to the observed biological activities .
- Inhibition of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to the compound :
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Reported cytotoxic effects on cancer cell lines with IC50 values indicating potential as an anticancer agent. |
| Study 3 | Showed inhibition of AChE and BuChE with selectivity indices suggesting potential for treating cognitive disorders. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. For example, describes using EDC·HCl and HOBt·H2O with triethylamine to activate carboxylic acids for amide bond formation. Reaction optimization should include:
- Temperature : Room temperature for coupling steps to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or DCM) for solubility of intermediates.
- Catalyst : Cu(I) catalysts (e.g., CuBr) for triazole formation, with monitoring by TLC or HPLC .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole formation | CuBr, DMF, 60°C | 72 | 95% |
| Carboxamide coupling | EDC·HCl, HOBt, RT | 68 | 98% |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- X-ray crystallography ( ): Resolves stereochemistry and confirms substituent positions.
- HPLC-MS : Quantifies purity (>98%) and detects impurities using C18 columns with acetonitrile/water gradients .
- NMR : 1H/13C NMR to verify aromatic protons (e.g., pyridinyl at δ 8.5–9.0 ppm) and difluorophenyl groups (δ 7.2–7.6 ppm) .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data caused by the compound’s low aqueous solubility?
- Methodology :
- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in biological assays.
- Control experiments : Parallel assays with solubility-matched vehicle controls to isolate solubility-driven artifacts .
- Structural analogs : Synthesize derivatives with hydrophilic groups (e.g., hydroxyl or PEG chains) to improve solubility while retaining activity .
Q. What strategies ensure selectivity when studying this compound’s inhibition of kinase targets versus off-target enzymes?
- Methodology :
- Competitive binding assays : Use fluorescence polarization or SPR to measure binding affinity (Kd) against panels of related kinases.
- Kinase profiling : Commercial panels (e.g., Eurofins KinaseProfiler) quantify IC50 values across 100+ kinases .
- Mutagenesis : Introduce point mutations in target kinases to identify critical binding residues (e.g., ATP-binding pocket interactions) .
Q. How can molecular modeling predict interactions between this compound and its protein targets?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic interactions with difluorophenyl groups.
- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
- Free energy calculations : MM-PBSA/GBSA to estimate binding energies and validate selectivity .
Q. What experimental designs mitigate variability in cellular uptake studies for this compound?
- Methodology :
- Standardized protocols : Pre-equilibrate cells in assay buffers to stabilize pH and temperature.
- LC-MS quantification : Measure intracellular concentrations using isotopically labeled internal standards (e.g., <sup>13</sup>C-labeled analog).
- Time-course studies : Track uptake at multiple time points (e.g., 0.5, 2, 6, 24 h) to account for kinetic differences .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic profiling : Measure plasma/tissue exposure (AUC, Cmax) and correlate with target engagement (e.g., PD biomarkers).
- Metabolite screening : Identify active/inactive metabolites via LC-HRMS in liver microsomes .
- Species differences : Compare metabolic stability in human vs. rodent hepatocytes to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
